(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

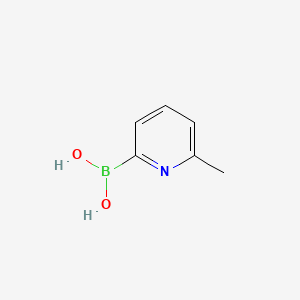

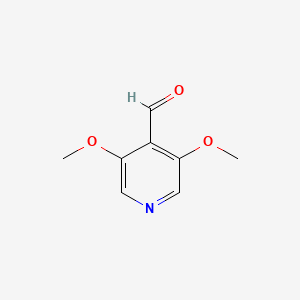

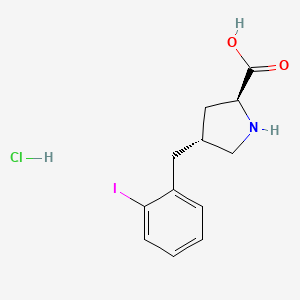

“(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H15ClINO2 . It is used in the synthesis of various pharmaceutical intermediates .

Molecular Structure Analysis

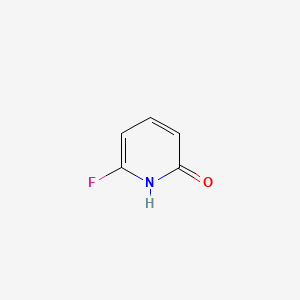

The molecular structure of “(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The “2-Iodobenzyl” indicates that an iodine atom is attached to the benzyl group .

Physical And Chemical Properties Analysis

“(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” has a molecular weight of 367.61 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .

科学的研究の応用

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring, including its derivatives like (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, plays a significant role in medicinal chemistry. It's widely used to synthesize compounds for treating human diseases due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review focuses on bioactive molecules with pyrrolidine rings, exploring their target selectivity and the influence of steric factors on biological activity. The versatility of the pyrrolidine scaffold is underscored, highlighting its potential in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives of pyrrolidine-2-carboxylic acid, are essential in biorenewable chemicals. Their fermentation production using microbes like E. coli and S. cerevisiae is promising for industrial chemistry. However, their inhibitory effects on microbes below desired yields pose challenges. This review delves into the impact of carboxylic acids on microbial physiology, exploring strategies to increase microbial robustness against such inhibitors. Understanding these mechanisms can aid in engineering more efficient biocatalysts for sustainable chemical production (Jarboe et al., 2013).

Role in Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), related to pyrrolidine-2-carboxylic acid, is involved in proline biosynthesis and catabolism in plants. Recent studies suggest that P5C metabolism plays a crucial role in plant defense against pathogens. This review highlights how P5C synthesis in mitochondria contributes to both R-gene-mediated and non-host resistance, implicating salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death. Insights into proline-P5C metabolism's regulatory pathways during pathogen infection offer new avenues for enhancing plant immunity (Qamar et al., 2015).

Safety And Hazards

特性

IUPAC Name |

(2S,4R)-4-[(2-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQOLORVFBWETG-NINOIYOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376049 |

Source

|

| Record name | (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049744-22-0 |

Source

|

| Record name | (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。